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Compound of Interest

Compound Name: NCGC1481

Cat. No.: B15611948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of NCGC1481, a potent multi-kinase inhibitor, in preclinical mouse models of Acute Myeloid

Leukemia (AML).

Introduction
NCGC1481 is a novel small molecule that functions as a potent inhibitor of FMS-like tyrosine

kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and IRAK4.[1] Activating

mutations in FLT3 are present in approximately 25-30% of AML cases and are associated with

a poor prognosis. While targeted FLT3 inhibitors have shown initial clinical efficacy, resistance

often develops. This adaptive resistance can be mediated by the activation of alternative

signaling pathways, including the IRAK1/4 pathway.[2] By simultaneously targeting both FLT3

and the IRAK1/4 complex, NCGC1481 is designed to overcome this adaptive resistance,

offering a promising therapeutic strategy for FLT3-mutant AML.[2] Preclinical studies have

demonstrated that NCGC1481 can eliminate adaptively resistant FLT3-mutant AML cells both

in vitro and in vivo, showing superior efficacy compared to current targeted FLT3 therapies.[2]

Mechanism of Action
NCGC1481 is a type I kinase inhibitor that potently binds to and inhibits the activity of both

wild-type and mutated forms of FLT3, including the internal tandem duplication (FLT3-ITD) and

tyrosine kinase domain (TKD) mutations. Concurrently, it inhibits IRAK1 and IRAK4, key
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components of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling

pathways. In FLT3-mutant AML, inhibition of FLT3 by targeted therapies can lead to a

compensatory upregulation of the IRAK1/4 signaling cascade, which reactivates downstream

pro-survival pathways such as NF-κB and MAPK. By inhibiting both FLT3 and IRAK1/4,

NCGC1481 effectively blocks both the primary oncogenic driver and the key adaptive

resistance pathway.

Quantitative Data Summary
The following tables summarize the available quantitative data for NCGC1481 from preclinical

mouse model studies.

Table 1: In Vivo Dosing and Pharmacokinetics of NCGC1481 in Mice

Parameter Value Mouse Model Reference

Dosing Schedule

Dose 30 mg/kg
NOD-SCID IL2Rγ-/-

(NSG)
N/A

Route of

Administration
Intraperitoneal (i.p.) NSG N/A

Frequency Daily NSG N/A

Pharmacokinetics

Half-life (t½) 4.2 hours Not specified N/A

Max Concentration

(Cmax)
3570 ng/mL Not specified N/A

Time to Max Conc.

(Tmax)
0.083 hours Not specified N/A

Table 2: In Vivo Efficacy of NCGC1481 in AML Mouse Models
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Mouse Model
Cell Line /
Patient Sample

Treatment Outcome Reference

MOLM14(D835Y

) Xenograft

MOLM14 (FLT3-

ITD(D835Y))

30 mg/kg/day

NCGC1481

Significantly

extended overall

median survival

compared to

vehicle, AC220,

and gilteritinib.

N/A

Patient-Derived

Xenograft

AML cells (FLT3-

ITD(D835Y))

30 mg/kg/day

NCGC1481

Significantly

extended overall

survival. Stable

leukemic burden

at day 65 post-

transplantation.

N/A

Experimental Protocols
This section provides detailed methodologies for key experiments involving NCGC1481 in

mouse models of AML.

Protocol 1: Preparation of NCGC1481 for In Vivo
Administration
Objective: To prepare a sterile solution of NCGC1481 suitable for intraperitoneal injection in

mice.

Disclaimer: The specific vehicle used for in vivo administration of NCGC1481 has not been

explicitly detailed in the reviewed literature. The following formulation is a suggested starting

point based on common practices for similar small molecule inhibitors. Researchers should

perform their own solubility and stability testing.

Materials:

NCGC1481 powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade

PEG300 (Polyethylene glycol 300), sterile

Tween 80 (Polysorbate 80), sterile

0.9% Sodium Chloride (Saline), sterile

Equipment:

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Sterile syringes and needles

Procedure:

Calculate the required amount of NCGC1481 based on the desired final concentration and

volume. For a 30 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the

required concentration is 6 mg/mL.

In a sterile microcentrifuge tube, dissolve the calculated amount of NCGC1481 powder in a

small volume of DMSO. For example, for a final formulation with 10% DMSO, dissolve the

powder in 10% of the final volume of DMSO.

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used

to aid dissolution, but care should be taken to avoid degradation of the compound.

Add PEG300 to the solution. A common final concentration is 40%. Vortex well after addition.

Add Tween 80 to the solution. A common final concentration is 5%. Vortex well after addition.

Bring the solution to the final volume with sterile saline. For the example above, this would

be 45% of the final volume.
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Vortex the final solution extensively to ensure it is a homogenous suspension or solution.

The final formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) should be

prepared fresh daily before administration.

Protocol 2: Administration of NCGC1481 in an AML
Xenograft Mouse Model
Objective: To administer NCGC1481 to mice bearing AML xenografts.

Materials:

NOD-SCID IL2Rγ-/- (NSG) mice, 6-8 weeks old

FLT3-mutant AML cells (e.g., MOLM-14)

Sterile PBS

Prepared NCGC1481 dosing solution

Insulin syringes (or similar) with a 27-30 gauge needle

Animal restraints

Procedure:

AML Cell Implantation:

Culture and harvest FLT3-mutant AML cells (e.g., MOLM-14) under sterile conditions.

Wash the cells with sterile PBS and resuspend at a concentration of 5 x 10^6 cells per 200

µL.

Inject 200 µL of the cell suspension intravenously (i.v.) via the tail vein of each NSG

mouse.

Tumor Engraftment and Treatment Initiation:
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Allow the AML cells to engraft and establish disease. This can be monitored by peripheral

blood sampling and flow cytometry for human CD45+ cells, or by monitoring for clinical

signs of leukemia. This typically takes 7-14 days.

Once engraftment is confirmed or at a predetermined time point, randomize the mice into

treatment and vehicle control groups.

NCGC1481 Administration:

Prepare the NCGC1481 dosing solution and the vehicle control solution daily.

Weigh each mouse daily to accurately calculate the dose volume.

Administer NCGC1481 (30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

Properly restrain the mouse, and insert the needle into the lower right or left quadrant of

the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

Continue daily administration for the duration of the study (e.g., 21-28 days or until a

humane endpoint is reached).

Monitoring and Efficacy Assessment:

Monitor the mice daily for signs of toxicity, such as weight loss, ruffled fur, or lethargy.

Monitor tumor burden by regular peripheral blood analysis for leukemic cells or through in

vivo imaging if using luciferase-expressing cell lines.

At the end of the study, collect tissues (bone marrow, spleen, liver) for analysis of leukemic

infiltration by flow cytometry or immunohistochemistry.

Monitor survival of the different treatment groups.

Visualizations
The following diagrams illustrate the signaling pathway of NCGC1481, a typical experimental

workflow, and the logical relationship of the dosing schedule.
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Caption: NCGC1481 signaling pathway.
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Caption: Experimental workflow for NCGC1481 in vivo studies.
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Caption: Logical relationship of the dosing schedule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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